(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide
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Overview
Description
(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 3-methoxybenzylamine.
Formation of the Ethene Backbone: The aldehyde group of 3,4-dimethoxybenzaldehyde is reacted with a suitable sulfonamide precursor under basic conditions to form the ethene backbone.
Coupling Reaction: The intermediate is then coupled with 3-methoxybenzylamine under acidic or neutral conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide: Unique due to its specific substitution pattern and sulfonamide group.
Other Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole, which have different substitution patterns and biological activities.
Uniqueness:
Substitution Pattern: The presence of both 3,4-dimethoxyphenyl and 3-methoxybenzyl groups.
Biological Activity: Potential for unique interactions with biological targets due to its specific structure.
Properties
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-16-6-4-5-15(11-16)13-19-25(20,21)10-9-14-7-8-17(23-2)18(12-14)24-3/h4-12,19H,13H2,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCBDMQTKVUBQM-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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